REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[OH:16])[CH:11]=[O:12])[CH3:6]>ClCCl>[CH2:5]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([N+:1]([O-:4])=[O:2])[C:15]=1[OH:16])[CH:11]=[O:12])[CH3:6]
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Name
|
|
Quantity
|
22 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1O
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
3 °C
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Type
|
CUSTOM
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Details
|
Thereafter the mixture was stirred for 30 min at 3° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
WASH
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Details
|
The product was washed with dichloromethane and water
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Type
|
CUSTOM
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Details
|
dried in vacuo at 50° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |